Cas no 87112-49-0 (8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione)

87112-49-0 structure
상품 이름:8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione 화학적 및 물리적 성질
이름 및 식별자
-
- 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione
- 3,4-Phenanthrenedione, 8-methyl-2-(1-methylethyl)-
- 8-methyl-2-propan-2-ylphenanthrene-3,4-dione
- MILTIRONE I
- 2-Isopropyl-8-methylphenanthrene-3,4-dione
- DTXSID20236142
- RO-090680
- Ro-09-0680
- AKOS040749311
- 87112-49-0
- Ro 09-0680
- CS-0034756
- HY-111247
-
- 인치: InChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3
- InChIKey: SLTQYODWMZBDPJ-UHFFFAOYSA-N
- 미소: O=C1C(C(C)C)=CC2=C(C3=C(C=C2)C(C)=CC=C3)C1=O
계산된 속성
- 정밀분자량: 264.115029749g/mol
- 동위원소 질량: 264.115029749g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 1
- 복잡도: 460
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.2
- 토폴로지 분자 극성 표면적: 34.1Ų
실험적 성질
- 색과 성상: Solid powder
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione 보안 정보
- 신호어:Warning
- 저장 조건:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T28551-5mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 5mg |
¥ 7000 | 2024-07-19 | |
TargetMol Chemicals | T28551-5 mg |
Ro 09-0680 |
87112-49-0 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
TargetMol Chemicals | T28551-100 mg |
Ro 09-0680 |
87112-49-0 | 98% | 100MG |
¥ 17,500 | 2023-07-10 | |
TargetMol Chemicals | T28551-50mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 50mg |
¥ 13800 | 2024-07-19 | |
TargetMol Chemicals | T28551-100mg |
Ro 09-0680 |
87112-49-0 | 98% | 100mg |
¥ 17500 | 2023-09-15 | |
TargetMol Chemicals | T28551-50 mg |
Ro 09-0680 |
87112-49-0 | 98% | 50mg |
¥ 13,800 | 2023-07-10 | |
TargetMol Chemicals | T28551-1mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 1mg |
¥ 2350 | 2024-07-19 | |
TargetMol Chemicals | T28551-25mg |
Ro 09-0680 |
87112-49-0 | 98.87% | 25mg |
¥ 10600 | 2024-07-19 |
8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione 관련 문헌
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
3. Book reviews
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
87112-49-0 (8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione) 관련 제품
- 941970-67-8(8-(5-bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro4.5decane-2,4-dione)
- 2228295-97-2(1-{1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylcyclopropyl}ethan-1-one)
- 1454659-82-5(Methyl 3-chloroazetidine-3-carboxylate)
- 309732-86-3(1-2-(2-Fluorophenoxy)ethyl-1H-indole-3-carbaldehyde)
- 2229616-63-9(3-amino-3-(2,3,6-trifluorophenyl)cyclobutan-1-ol)
- 2229101-18-0(3-tert-butyl-5-(1-ethynylcyclopropyl)-1-methyl-1H-pyrazole)
- 2034504-75-9(2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)
- 1019542-13-2((2-ethylbutyl)[2-(pyridin-2-yl)ethyl]amine)
- 842973-45-9(N-(2-Acetylamino-5-methoxy-phenyl)-2-chloro-acetamide)
- 1784898-95-8(1-(thiophen-2-yl)imidazo1,5-apyridine-3-carboxylic acid)
추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약
